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Compound of Interest

Compound Name: ONO 207

Cat. No.: B15569421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational BET bromodomain inhibitor

ODM-207, potentially referred to as ONO 207, against other agents in its class. The information

is compiled from publicly available preclinical and clinical data to assist researchers in

evaluating its performance and potential.

Executive Summary
ODM-207 is an orally bioavailable, potent, and selective inhibitor of the Bromodomain and

Extra-Terminal (BET) family of proteins.[1][2] It has demonstrated anti-proliferative effects in

various cancer models, including estrogen receptor-positive (ER+) breast cancer and

castration-resistant prostate cancer.[3] A first-in-human Phase 1 clinical trial has evaluated its

safety, pharmacokinetics, and preliminary anti-tumor activity in patients with selected solid

tumors.[4][5] This guide will compare the available data for ODM-207 with other notable BET

inhibitors that have published clinical trial results.

Data Presentation
Table 1: Preclinical Activity of ODM-207

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15569421?utm_src=pdf-interest
https://www.benchchem.com/product/b15569421?utm_src=pdf-body
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://grokipedia.com/page/Response_evaluation_criteria_in_solid_tumors
https://kanser.org/saglik/userfiles/file/RECIST_1_1_Fanbook.pdf
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://pubmed.ncbi.nlm.nih.gov/23963912/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Cell Line/Model Source

IC50 (BRD4 BD1) 116 nM Biochemical Assay

IC50 (BRD4 full

length)
89 nM Biochemical Assay

IC50 (BRD3 BD1) 86 nM Biochemical Assay

IC50 (BRD2 BD1) 61 nM Biochemical Assay

IC50 (BRDT BD1) 89 nM Biochemical Assay

Effect on Cell Cycle G0/G1 Phase Arrest
ER+ Breast Cancer

Cell Lines
[6]

In Vivo Efficacy
Tumor Growth

Inhibition

Enzalutamide-

resistant 22Rv1

Prostate Cancer

Xenograft

[7]

In Vivo Efficacy
Tumor Growth

Suppression

ER+ Patient-Derived

Breast Cancer

Xenograft

[6]

Table 2: Comparison of Clinical Trial Data for Selected
BET Inhibitors
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Feature ODM-207 ZEN-3694 BMS-986158

Trial Phase Phase 1 Phase 1b/2 Phase 1

Patient Population

Selected Solid Tumors

(including castrate-

resistant prostate

cancer)

Metastatic Castration-

Resistant Prostate

Cancer (in

combination with

enzalutamide)

Solid Tumors

(including ovarian

cancer and NUT

carcinoma)

Dose-Limiting Toxicity

(DLT)
Intolerable fatigue

Nausea,

thrombocytopenia,

anemia, fatigue,

hypophosphatemia

Diarrhea,

thrombocytopenia

Common Adverse

Events

Thrombocytopenia,

asthenia, nausea,

anorexia, diarrhea,

fatigue, vomiting

Visual disturbances,

nausea, fatigue,

decreased appetite,

dysgeusia,

thrombocytopenia

Diarrhea,

thrombocytopenia

Efficacy

(Monotherapy)

No partial or complete

responses observed

Not reported as

monotherapy in this

trial

2 partial responses

(ovarian cancer, NUT

carcinoma)

Efficacy

(Combination)

Not applicable in this

trial

Clinical benefit rate of

35% in combination

with enzalutamide

Not applicable in this

trial

Maximum Tolerated

Dose (MTD)
2 mg/kg Not explicitly stated

4.5 mg starting dose

in responding patients

Clinical Trial Identifier NCT03035591 NCT02711956
Not explicitly stated in

search results

Source [3][4][5] [8] [9]

Experimental Protocols
Detailed experimental protocols for the cited studies are often found in the supplementary

materials of the publications. The following are representative protocols for the key experiments
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mentioned.

In Vitro Cell Proliferation and IC50 Determination (MTT
Assay)
This protocol outlines a common method for assessing the effect of a compound on cell viability

and determining its half-maximal inhibitory concentration (IC50).

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g.,

5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5%

CO2.

Compound Treatment: The following day, the culture medium is replaced with fresh medium

containing serial dilutions of the BET inhibitor (e.g., ODM-207). A vehicle control (e.g.,

DMSO) is also included.

Incubation: The plates are incubated for a specified period, typically 72 hours.

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will

reduce the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a detergent-based solution).

Absorbance Reading: The absorbance of each well is measured using a microplate reader at

a wavelength of 570 nm.

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The

IC50 value is determined by plotting the cell viability against the logarithm of the drug

concentration and fitting the data to a sigmoidal dose-response curve.

Patient-Derived Xenograft (PDX) Model for In Vivo
Efficacy
PDX models involve the implantation of tumor tissue from a patient into an immunodeficient

mouse, providing a more clinically relevant model for testing anti-cancer agents.
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Tumor Implantation: Fresh tumor tissue obtained from a patient is surgically implanted

subcutaneously into immunodeficient mice (e.g., NOD-scid IL2Rgamma-null mice).

Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³),

they are harvested and can be serially passaged into new cohorts of mice for expansion.

Treatment Study: When tumors in the experimental cohort reach a palpable size (e.g., 100-

200 mm³), the mice are randomized into treatment and control groups.

Drug Administration: The investigational drug (e.g., ODM-207) is administered to the

treatment group according to the desired dose and schedule (e.g., oral gavage daily). The

control group receives a vehicle control.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

maximum size or at a specified time point.

Data Analysis: Tumor growth curves are plotted for each group, and the anti-tumor efficacy is

assessed by comparing the tumor growth inhibition between the treated and control groups.

Phase 1 Clinical Trial Design and Assessments
Phase 1 trials are the first-in-human studies designed to primarily assess the safety and

tolerability of a new drug and to determine the recommended Phase 2 dose (RP2D).

Study Design: A common design is the 3+3 dose escalation scheme. A cohort of 3 patients

receives a starting dose of the drug. If no dose-limiting toxicities (DLTs) are observed, the

next cohort of 3 patients receives a higher dose. If one of the three patients experiences a

DLT, three more patients are enrolled at that dose level. The maximum tolerated dose (MTD)

is defined as the dose level at which no more than one of six patients experiences a DLT.

Patient Population: Patients with advanced solid tumors who have exhausted standard

treatment options are typically enrolled.
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Safety and Tolerability Assessment: Patients are closely monitored for adverse events (AEs),

which are graded according to the Common Terminology Criteria for Adverse Events

(CTCAE). DLTs are predefined severe AEs that are considered unacceptable.

Pharmacokinetic (PK) Assessment: Blood samples are collected at multiple time points after

drug administration to determine the drug's absorption, distribution, metabolism, and

excretion (ADME) profile.

Preliminary Efficacy Assessment: Tumor response is typically assessed every 6-8 weeks

using imaging techniques (e.g., CT or MRI) and evaluated based on the Response

Evaluation Criteria in Solid Tumors (RECIST 1.1).[1][2][3][4][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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